REACTION_CXSMILES
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[OH-:1].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:11]([CH3:15])([CH3:14])[C:12]#N)[CH:8]=[CH:9][CH:10]=1.C[OH:17]>O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:11]([CH3:15])([CH3:14])[C:12]([OH:17])=[O:1])[CH:8]=[CH:9][CH:10]=1 |f:0.1|
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Name
|
|
Quantity
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35.4 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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44.2 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C(C#N)(C)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then heated
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Type
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TEMPERATURE
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Details
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The reaction was heated for 5 days
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Duration
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5 d
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Type
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CUSTOM
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Details
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The reaction was partitioned with water (700 mL)
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with water and EtOAc
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous was extracted with EtOAc (3×400 mL)
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Type
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WASH
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Details
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The combined organic was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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The solid was then filtered
|
Type
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WASH
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Details
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washed with EtOAc
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Type
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CUSTOM
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Details
|
The solvent was removed under vacuum
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Type
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CUSTOM
|
Details
|
to afford a brown oil
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Type
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CUSTOM
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Details
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The oil was triturated with hexane
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C=CC1)C(C(=O)O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |